molecular formula C15H13N3O2S B2638988 2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiazole-4-carboxamide CAS No. 1251562-00-1

2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiazole-4-carboxamide

Cat. No.: B2638988
CAS No.: 1251562-00-1
M. Wt: 299.35
InChI Key: IKHKBYJMPWYGEH-UHFFFAOYSA-N
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Description

2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a quinoline moiety, and a carboxamide group

Properties

IUPAC Name

2-methyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-8-5-14(19)18-12-6-10(3-4-11(8)12)17-15(20)13-7-21-9(2)16-13/h3-7H,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHKBYJMPWYGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CSC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Coupling Reagents: EDCI, HOBt

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alcohols

    Substitution Products: Amino or thiol-substituted derivatives

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing quinoline and thiazole structures exhibit promising anticancer activities. For instance, derivatives of quinoline have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The specific compound may share similar mechanisms of action, potentially targeting pathways involved in cancer cell survival and proliferation .

Antimicrobial Activity

Compounds with thiazole and quinoline structures have demonstrated antibacterial and antifungal properties. Studies suggest that these compounds can disrupt microbial cell functions, making them candidates for developing new antimicrobial agents . The ability to combat resistant strains of bacteria is particularly relevant in the context of rising antibiotic resistance.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound aligns with findings from related quinoline derivatives that inhibit specific inflammatory pathways. This could lead to applications in treating chronic inflammatory diseases .

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

  • Anticancer Studies : A study demonstrated that quinoline derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions enhanced potency against breast cancer cell lines .
  • Antimicrobial Testing : A series of thiazole-containing compounds were evaluated for their antimicrobial activity against various pathogens. Results indicated significant inhibition zones, suggesting potential for development into new antibiotics .
  • Anti-inflammatory Research : Investigations into the anti-inflammatory effects of similar compounds showed a reduction in inflammatory markers in vitro and in vivo models, indicating therapeutic potential for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiazole-4-carboxamide is unique due to its combined structural features of thiazole and quinoline moieties, which confer distinct biological activities and chemical reactivity. This combination allows for versatile applications in medicinal chemistry and materials science, setting it apart from other similar compounds.

Biological Activity

The compound 2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiazole-4-carboxamide , with the CAS number 1251562-00-1 , is a thiazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N3O2SC_{15}H_{13}N_{3}O_{2}S, with a molecular weight of 299.3 g/mol . Its structure includes a thiazole ring and a quinoline moiety, which are known to contribute to various pharmacological properties.

PropertyValue
CAS Number1251562-00-1
Molecular FormulaC₁₅H₁₃N₃O₂S
Molecular Weight299.3 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimycobacterial Activity

Recent studies have highlighted the potential of quinolone derivatives, including those similar to 2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiazole-4-carboxamide , in combating Mycobacterium tuberculosis . A quantitative structure–activity relationship (QSAR) study indicated that modifications in the quinoline structure could enhance antimycobacterial efficacy. Compounds designed based on these models showed promising activity against various strains of drug-resistant M. tuberculosis .

Antiplatelet and Antitumor Effects

The compound's structural analogs have been evaluated for their antiplatelet activity, which is crucial in preventing thrombus formation. Research on acetoxy quinolones demonstrated their capability to inhibit cyclooxygenase enzymes, leading to reduced platelet aggregation . Additionally, compounds with similar frameworks have been investigated for their antitumor properties, showcasing the ability to inhibit tumor growth through various mechanisms .

Case Studies

  • Antimycobacterial Study : A series of synthesized quinolinone-thiosemicarbazone hybrids exhibited significant activity against M. tuberculosis , suggesting that the incorporation of thiazole and quinoline structures can enhance therapeutic effects .
  • Antiplatelet Activity : In vitro studies revealed that certain derivatives could effectively inhibit platelet aggregation by targeting cyclooxygenase pathways, which may be beneficial in managing cardiovascular diseases .

Research Findings

Research indicates that structural modifications in compounds related to 2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiazole-4-carboxamide can lead to enhanced biological activities:

  • In vitro studies demonstrated significant inhibition of cell proliferation in cancer cell lines.
  • Molecular docking studies suggested strong binding affinities to target proteins involved in disease pathways.

Q & A

Q. Table 1: Synthesis Parameters from Analogous Compounds

Compound IDYield (%)Purity (%)Key ConditionsReference
29 ()7098Reflux in EtOH/H₂O, NaOH
31 ()6599Method B (N-Boc deprotection)
4g ()70N/AEthanol, room temperature

Methodological Note : Optimize stoichiometry (1:1.2 acid-to-amine ratio) and monitor reaction progress via TLC to minimize side products .

Basic: How is the structural integrity of this compound verified post-synthesis, and what analytical techniques are most reliable?

Answer:
Structural confirmation requires multimodal characterization :

  • 1H/13C NMR : To verify regiochemistry and substituent positions (e.g., thiazole C-H protons at δ 7.2–8.1 ppm in ).
  • HPLC : For purity assessment (>95% threshold recommended).
  • Mass spectrometry (m/z) : Confirm molecular ion peaks (e.g., [M+H]+ in ).
  • IR spectroscopy : Validate carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide bonds .

Q. Table 2: Analytical Data from Comparable Derivatives

Compound1H NMR Key Peaks (ppm)m/z ObservedPurity (HPLC)Source
29 ()8.2 (s, 1H, thiazole)487.298%
4g ()7.8 (d, 2H, Ar-H)394.1N/A

Advanced: How can researchers optimize the synthetic pathway to improve scalability while maintaining high enantiomeric purity?

Answer:
Scalability challenges include reproducibility of coupling steps and racemization risks . Strategies:

  • Factorial design : Systematically vary temperature, solvent, and catalyst (e.g., CuI in for azide-alkyne cycloadditions) to identify robust conditions .
  • Chiral resolution : Use chiral auxiliaries (e.g., (S)-proline in ) or enantioselective catalysis .
  • Process intensification : Replace batch reactions with flow chemistry for thiazole ring formation (analogous to ’s continuous synthesis of thiophene derivatives).

Q. Table 3: Optimization Variables and Outcomes

VariableOptimal RangeImpact on YieldReference
Reaction Temp.60–80°C+15% yield
SolventDMF > EtOH+20% purity
Catalyst Loading5 mol% CuI+10% ee

Advanced: What strategies are effective in resolving contradictions in reported biological activities of structurally similar thiazole-carboxamide derivatives?

Answer:
Discrepancies in bioactivity (e.g., antitumor vs. antiviral effects in vs. 15) arise from substituent effects or assay variability . Mitigation approaches:

  • SAR studies : Systematically modify substituents on the quinoline (e.g., 4-methyl vs. 4-nitro groups) and correlate with activity (see ).
  • Standardized assays : Use identical cell lines (e.g., MCF-7 for anticancer screening) and protocols to reduce inter-lab variability .
  • Computational modeling : Perform docking studies to predict binding affinity to targets like kinases or proteases .

Q. Table 4: Bioactivity Comparison of Analogues

CompoundSubstituentsActivity (IC50)TargetSource
(ID15)5-methyl-oxadiazole2.1 µM (cancer)Kinase X
4-hydroxy-quinoline5.3 µM (antimicrobial)DNA gyrase

Advanced: What role does the quinolin-2-one moiety play in the compound’s pharmacokinetic properties, and how can this be experimentally validated?

Answer:
The quinolin-2-one core influences solubility , metabolic stability , and target binding :

  • Lipophilicity : LogP calculations (e.g., using ChemAxon) predict enhanced membrane permeability compared to non-aromatic analogues.
  • Metabolism studies : Incubate with liver microsomes (e.g., human CYP3A4) to identify oxidation hotspots (analogous to ’s protocols).
  • In vivo PK : Administer radiolabeled compound in rodent models and track bioavailability via LC-MS/MS .

Q. Key Findings :

  • Methyl groups at the 4-position () reduce metabolic degradation by steric hindrance.
  • The 2-oxo group enhances hydrogen bonding to biological targets (e.g., observed in ’s docking studies).

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